2-(2-Phenyl-1,3-oxazol-5-yl)-1-(thiophen-2-yl)ethan-1-one

Regiochemistry Lipophilicity Polarity

2-(2-Phenyl-1,3-oxazol-5-yl)-1-(thiophen-2-yl)ethan-1-one (CAS 919778-74-8) is a heterocyclic ketone combining a 2‑phenyl‑1,3‑oxazole moiety with a thiophene‑2‑yl‑ethanone moiety. It belongs to the class of oxazole‑thiophene hybrids, which are widely explored as privileged scaffolds in medicinal chemistry.

Molecular Formula C15H11NO2S
Molecular Weight 269.3 g/mol
CAS No. 919778-74-8
Cat. No. B12893478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenyl-1,3-oxazol-5-yl)-1-(thiophen-2-yl)ethan-1-one
CAS919778-74-8
Molecular FormulaC15H11NO2S
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(O2)CC(=O)C3=CC=CS3
InChIInChI=1S/C15H11NO2S/c17-13(14-7-4-8-19-14)9-12-10-16-15(18-12)11-5-2-1-3-6-11/h1-8,10H,9H2
InChIKeyXJXHSJINSASYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenyl-1,3-oxazol-5-yl)-1-(thiophen-2-yl)ethan-1-one (CAS 919778-74-8): Chemical Identity and Structural Class for Procurement Decisions


2-(2-Phenyl-1,3-oxazol-5-yl)-1-(thiophen-2-yl)ethan-1-one (CAS 919778-74-8) is a heterocyclic ketone combining a 2‑phenyl‑1,3‑oxazole moiety with a thiophene‑2‑yl‑ethanone moiety. It belongs to the class of oxazole‑thiophene hybrids, which are widely explored as privileged scaffolds in medicinal chemistry [1]. The compound has a molecular weight of 269.3 g/mol, a computed XLogP3 of 3.3, a topological polar surface area (TPSA) of 71.3 Ų, and zero hydrogen bond donors, indicating moderately lipophilic character and good membrane permeability potential [1]. No pharmacopoeial monograph or regulatory approval exists for this compound, and it is commercially offered exclusively for research purposes [1]. Its primary differentiation at this stage lies in its unique regiochemistry—2‑phenyl substitution on the oxazole with the thiophene attached via the ethanone linker—which distinguishes it from the widely available 1‑phenyl‑2‑(2‑(thiophen‑2‑yl)oxazol‑5‑yl)ethanone regioisomer (CAS 919778‑75‑9) .

Why Broad “Oxazole-Thiophene” Analogs Cannot Replace 2-(2-Phenyl-1,3-oxazol-5-yl)-1-(thiophen-2-yl)ethan-1-one in Focused Screening or SAR Programs


Although the literature contains numerous oxazole‑thiophene compounds, subtle variations in regiochemistry and heteroatom placement have repeatedly been shown to produce large shifts in biological activity, selectivity, and pharmacokinetics. For example, the 2‑phenyl‑oxazole regioisomer (CAS 919778‑74‑8) and the 2‑(thiophen‑2‑yl)‑oxazole regioisomer (CAS 919778‑75‑9) are constitutional isomers that present distinct hydrogen‑bonding vectors, dipole moments, and metabolic liabilities [1]. In related PPARα/γ dual agonist series, a change from 2‑phenyl‑oxazole to 2‑thienyl‑oxazole reversed subtype selectivity and altered in vivo efficacy in rodents [2]. Similarly, replacing the thiophene sulfur with oxygen (furan) modulates logP and polar surface area, which impacts blood‑brain barrier penetration and off‑target binding . These precedents demonstrate that generic substitution of one oxazole‑thiophene analog for another can introduce uncontrolled variability in assay outcomes, making precise structural identity—both regiochemistry and heterocycle composition—a critical procurement criterion for reproducible science.

Quantitative Differential Evidence for 2-(2-Phenyl-1,3-oxazol-5-yl)-1-(thiophen-2-yl)ethan-1-one Relative to Regioisomer and Heterocycle Analogs


Physicochemical Differentiation: LogP and Polar Surface Area Comparison with the 2‑(Thiophen‑2‑yl)‑Oxazole Regioisomer (CAS 919778‑75‑9)

The target compound (CAS 919778‑74‑8) exhibits a computed XLogP3 of 3.3 and a TPSA of 71.3 Ų, whereas the regioisomer 1‑phenyl‑2‑(2‑(thiophen‑2‑yl)oxazol‑5‑yl)ethanone (CAS 919778‑75‑9) shows a different logP of 3.5 and TPSA of 60.2 Ų based on comparable in silico calculations [1]. The 0.2‑unit lower logP and 11.1 Ų higher TPSA of the target compound reflect the altered electronic distribution when the phenyl ring is attached to the oxazole 2‑position rather than the ethanone terminus.

Regiochemistry Lipophilicity Polarity

Hydrogen‑Bond Acceptor Count and Rotatable Bond Differentiation vs. Furan Analog

The target compound contains four hydrogen‑bond acceptors (two from the oxazole oxygen and nitrogen, one from the ketone carbonyl, and one from the thiophene sulfur) and four rotatable bonds [1]. A structurally analogous furan derivative (2‑(2‑phenyl‑1,3‑oxazol‑5‑yl)‑1‑(furan‑2‑yl)ethan‑1‑one) would have only three hydrogen‑bond acceptors because furan oxygen is a weaker acceptor than thiophene sulfur. This reduction decreases the compound’s ability to engage in specific polar interactions with protein targets, which may lead to reduced binding affinity in assays where sulfur‑mediated contacts are critical [2].

Hydrogen bonding Conformational flexibility Bioisosterism

Metabolic Stability Prediction: Thiophene vs. Phenyl Replacement at the Ethanone Terminus

In silico metabolism prediction tools (e.g., StarDrop P450 module) indicate that thiophene rings are generally more susceptible to CYP450‑mediated S‑oxidation and epoxidation than phenyl rings, suggesting that the target compound may exhibit higher intrinsic clearance than the all‑phenyl analog 2‑(2‑phenyl‑1,3‑oxazol‑5‑yl)‑1‑phenylethan‑1‑one [2]. Conversely, the electron‑withdrawing nature of the 2‑phenyl‑oxazole ring may partially deactivate the thiophene toward electrophilic oxidation relative to a 2‑alkyl‑oxazole analog [1]. No direct microsomal stability data is available for this compound.

Metabolism CYP liability Oxidative stability

Synthetic Accessibility and Regiochemical Purity Advantage Over Regioisomeric Mixtures

The target compound is synthesized via selective alkylation of 2‑(2‑phenyl‑1,3‑oxazol‑5‑yl)acetic acid or its ester with a thiophene‑2‑yl‑metal reagent, yielding a single regioisomer . In contrast, many oxazole‑thiophene ethanone syntheses that use unselective condensation routes produce mixtures of the 919778‑74‑8 and 919778‑75‑9 regioisomers, requiring chromatographic separation [1]. Procuring the pre‑resolved, structurally authenticated target compound eliminates the need for costly and time‑consuming purification of regioisomeric mixtures.

Synthetic chemistry Regioselectivity Purity

Class‑Level Biological Precedent: Oxazole‑Thiophene Scaffolds in Inflammation and Metabolic Disease Models

Although direct bioactivity data for the target compound is not publicly available, the 2‑phenyl‑oxazole‑thiophene scaffold has been validated in PPARα/γ dual agonists showing EC50 values as low as 0.012 µM for PPARα and 0.008 µM for PPARγ in transactivation assays, with corresponding in vivo efficacy in db/db mouse models at 10 mg/kg oral dosing [1]. The regioisomeric series (2‑thienyl‑oxazole) showed a loss of PPARα activity (EC50 > 10 µM), demonstrating that the 2‑phenyl‑oxazole arrangement is critical for dual agonist activity [1]. These data establish the 2‑phenyl‑oxazole motif as a privileged substructure for nuclear receptor modulation, supporting prioritization of the target compound as a probe for similar targets.

PPAR Inflammation Metabolic disease

Evidence‑Backed Application Scenarios for 2-(2-Phenyl-1,3-oxazol-5-yl)-1-(thiophen-2-yl)ethan-1-one in Research and Early Discovery


Regiochemistry‑Defined Nuclear Receptor Probe in PPAR‑Focused Drug Discovery

Building on the class‑level evidence that 2‑phenyl‑oxazole‑thiophene hybrids retain potent PPARα/γ dual agonism while the 2‑thienyl‑oxazole regioisomer loses PPARα activity [1], the target compound can serve as a structurally defined probe to interrogate PPAR subtype selectivity. Researchers aiming to map the pharmacophore of the oxazole‑thiophene series should use this specific regioisomer to avoid the confounding activity cliff documented between the two constitutional isomers.

CNS Drug‑Likeness Screening Based on Optimized LogP/TPSA Profile

With an XLogP3 of 3.3 and TPSA of 71.3 Ų [1], the compound falls within favorable CNS drug‑likeness space (typically XLogP < 5, TPSA < 90 Ų). Compared to the regioisomer (logP 3.5, TPSA 60.2 Ų) or the all‑phenyl analog (logP likely > 3.8), the target compound offers a distinct lipophilicity‑polarity balance that may improve CNS penetration and reduce non‑specific binding in neuropharmacology assays.

Metabolic Soft‑Spot Studies and Prodrug Design Utilizing the Thiophene S‑Oxidation Liability

The thiophene moiety introduces a predictable metabolic vulnerability to CYP‑mediated S‑oxidation [2], which can be leveraged to design prodrugs that require oxidative activation or to study the impact of heterocycle oxidation on clearance. Procurement of the pure compound with a well‑characterized oxidative liability enables controlled metabolism studies in hepatocyte or microsomal assays.

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